molecular formula C12H13BrN2O B14759654 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole CAS No. 1214899-88-3

6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole

Katalognummer: B14759654
CAS-Nummer: 1214899-88-3
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: DSWVYMUYOMEBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is a chemical compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the benzoimidazole core play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
  • 2-Bromo-1-(tetrahydro-2H-pyran-3-yl)-1H-imidazole
  • 4-Bromo-2-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Uniqueness

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran ring and the benzoimidazole core differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1214899-88-3

Molekularformel

C12H13BrN2O

Molekulargewicht

281.15 g/mol

IUPAC-Name

6-bromo-1-(oxan-2-yl)benzimidazole

InChI

InChI=1S/C12H13BrN2O/c13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2

InChI-Schlüssel

DSWVYMUYOMEBGO-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.